molecular formula C15H16O2 B12600353 2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one CAS No. 647024-76-8

2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one

Katalognummer: B12600353
CAS-Nummer: 647024-76-8
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: RKVGPVRPEBKALX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one is a chemical compound known for its unique structure and properties This compound is part of the cyclopentenone family, which is characterized by a five-membered ring containing a double bond and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted cyclopentenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including cytotoxicity against cancer cells.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The presence of the cyclopentenone ring is crucial for its reactivity and ability to form covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one
  • 2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-ol

Uniqueness

Compared to similar compounds, 2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one stands out due to its unique combination of functional groups, which enhances its chemical reactivity and potential applications. The ethoxy group, in particular, provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

647024-76-8

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

2-ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C15H16O2/c1-4-17-13-10-15(3,11(2)14(13)16)12-8-6-5-7-9-12/h5-10H,2,4H2,1,3H3

InChI-Schlüssel

RKVGPVRPEBKALX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(C(=C)C1=O)(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.